molecular formula C6H4BrF2NO B597876 2-Bromo-6-(difluoromethoxy)pyridine CAS No. 1214345-40-0

2-Bromo-6-(difluoromethoxy)pyridine

Cat. No. B597876
M. Wt: 224.005
InChI Key: REVQVOFMUFBKSM-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H4BrF2NO . It is a halogenated pyridine derivative .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-(difluoromethoxy)pyridine consists of a pyridine ring substituted with a bromine atom at the 2-position and a difluoromethoxy group at the 6-position . The molecular weight is 224.003 .


Physical And Chemical Properties Analysis

2-Bromo-6-(difluoromethoxy)pyridine has a density of 1.7±0.1 g/cm3 . It has a boiling point of 202.0±35.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : “2-Bromo-6-(difluoromethoxy)pyridine” is primarily used as an intermediate in the synthesis of various chemically complex structures.
    • Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized. Typically, this compound would be used in a reaction with another organic compound, facilitated by a catalyst or under specific conditions of temperature and pressure .
    • Results or Outcomes : The outcomes of such reactions would be the formation of a new compound. The yield, purity, and properties of the resulting compound would depend on the specifics of the reaction .
  • Scientific Field : Palladium-Catalyzed Direct Arylation

    • Application Summary : This compound has been used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .
    • Methods of Application : The reaction involves the use of a palladium catalyst and KOAc as a base, carried out in DMA at 150 °C .
    • Results or Outcomes : The reaction resulted in the regioselective formation of C5-arylated thiophene in a yield of 93%, with a complete conversion of the aryl bromide observed .
  • Scientific Field : Agrochemical and Pharmaceutical Industries

    • Application Summary : “2-Bromo-6-(difluoromethoxy)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests .
    • Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Scientific Field : New Processes for Preparing 6 (difluoromethoxy) 1 benzofuro3, 2cpyridine9carbaldehyde

    • Application Summary : “2-Bromo-6-(difluoromethoxy)pyridine” is used in the field of new processes for preparing 6 (difluoromethoxy) 1 benzofuro3, 2cpyridine9carbaldehyde .
    • Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized .
    • Results or Outcomes : This technology can solve the problems of low yield and unsuitable commercial scale production of compounds, and achieve the effect of reducing the number of steps .
  • Scientific Field : Synthesis of Fluorinated Organic Chemicals

    • Application Summary : “2-Bromo-6-(difluoromethoxy)pyridine” is used in the synthesis of fluorinated organic chemicals . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
    • Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized .
    • Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
  • Scientific Field : Preparation of 6-(difluoromethoxy)1benzofuro[3,2-c]pyridine-9-carbaldehyde

    • Application Summary : “2-Bromo-6-(difluoromethoxy)pyridine” is used in the field of new processes for preparing 6-(difluoromethoxy)1benzofuro[3,2-c]pyridine-9-carbaldehyde .
    • Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized .
    • Results or Outcomes : This technology can solve the problems of low yield and unsuitable commercial scale production of compounds, and achieve the effect of reducing the number of steps .

Safety And Hazards

2-Bromo-6-(difluoromethoxy)pyridine is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-bromo-6-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVQVOFMUFBKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744652
Record name 2-Bromo-6-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(difluoromethoxy)pyridine

CAS RN

1214345-40-0
Record name 2-Bromo-6-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-hydroxypyridine (535 mg, 3.07 mmol) in anhydrous acetonitrile (10 mL) was added sodium sulphate (44 mg, 0.31 mmol) and a solution of 2,2-difluoro-2-(fluorosulfonyl)acetic acid (0.35 mL, 3.38 mmol) in acetonitrile (2 mL). The reaction was stirred at room temperature for 18 hours. Saturated aqueous NaHCO3 solution (10 mL) was added and the solution was concentrated in vacuo. The residue was dissolved in diethyl ether (30 mL), washed with water (20 mL), brine (20 mL), saturated aqueous NaHCO3 solution (20 mL), dried over MgSO4 and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with 70-100% DCM in heptanes to afford the title compound (347 mg, 50%).
Quantity
535 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
50%

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